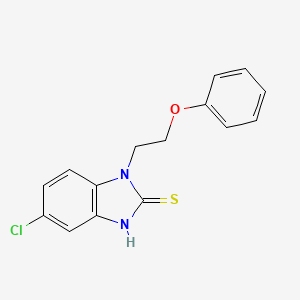

5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Vue d'ensemble

Description

5-Chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, also known as Chloro-2-thiol-1,3-benzodiazole, is a small organic molecule with a wide range of applications in biochemistry and medical research. This molecule is used in a variety of processes, from synthesis methods to biochemical and physiological effects. In

Applications De Recherche Scientifique

Anticonvulsant and Pharmacological Properties

5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol and its derivatives are researched for their potential as anticonvulsant agents. Compounds with similar structures have shown considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. For example, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, a compound with a related structure, demonstrated significant sedative-hypnotic activity without impairing learning and memory. These effects are mediated through benzodiazepine receptors (Faizi et al., 2017).

Antimicrobial Applications

Compounds structurally related to 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol have been explored for their antimicrobial properties. For instance, formazans derived from thiadiazole analogues demonstrated moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger (Sah et al., 2014).

Tyrosinase Inhibitory Effects

Derivatives of 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol have been investigated for their tyrosinase inhibitory effects. These compounds, such as 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives, have shown potential in reducing melanin production, thereby acting as agents against hyperpigmentation. They inhibit tyrosinase activity competitively and effectively reduce melanin levels in cells treated with α-melanocyte stimulating hormone (Ha et al., 2012).

Corrosion Inhibition

Research has also focused on the application of similar compounds in corrosion inhibition. Oxadiazole derivatives, for example, have shown effective corrosion inhibition for mild steel in sulphuric acid. These compounds are believed to form a protective layer on the steel surface, based on electrochemical impedance spectroscopy and scanning electron microscopy studies (Ammal et al., 2018).

Photophysical and Physicochemical Studies

Some derivatives are studied for their photophysical properties and potential as fluorescent chemosensors. For instance, a benzothiazole-based compound demonstrated fluorescence and colorimetric response to pH changes, making it suitable for intracellular pH imaging (Diana et al., 2020).

Propriétés

IUPAC Name |

6-chloro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-6-7-14-13(10-11)17-15(20)18(14)8-9-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNUSEYPUWGZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)Cl)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

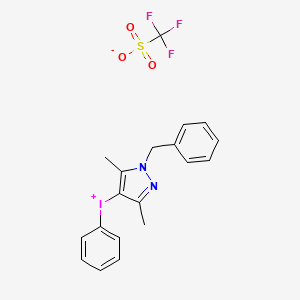

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)

![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)